[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13448362
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H31N3O3 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-7-13(8-10-19)11-20(14-5-6-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1 |
| Standard InChI Key | GQRDQYMAZKGJAP-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methyl group bonded to a cyclopropyl-carbamic acid tert-butyl ester. Additionally, the (S)-2-amino-propionyl group is attached to the piperidine nitrogen, introducing both stereochemical and functional diversity. The tert-butyl ester serves as a protective group for the carbamate, enhancing stability during synthetic procedures .
Molecular Formula:
Molecular Weight:
Approximately 353.46 g/mol .
Stereochemical Considerations
The (S)-configuration at the 2-amino-propionyl moiety is critical for chiral recognition in biological systems. This stereochemistry may influence binding affinity to enzymatic targets, such as proteases or neurotransmitter receptors, which often exhibit enantioselectivity.
Comparative Structural Analysis
The table below contrasts this compound with structurally related molecules:
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Piperidine Functionalization: Introduction of the methyl group at the 4-position via alkylation of piperidine.
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Carbamate Formation: Reaction with tert-butyl carbamate under anhydrous conditions, often using coupling agents like HOBt/EDCI .
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Amino-propionyl Attachment: Stereoselective acylation of the piperidine nitrogen with (S)-2-amino-propionic acid, employing chiral catalysts to preserve configuration.
Critical Parameters:
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Temperature: Reactions are conducted at 0–25°C to prevent racemization.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for non-polar steps; dimethylformamide (DMF) for polar intermediates .
Chemical Reactivity
Functional Group Transformations
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Carbamate Hydrolysis: Under acidic (HCl) or basic (NaOH) conditions, the tert-butyl ester cleaves to yield a free carbamic acid, which subsequently decarboxylates .
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Amide Bond Stability: The amino-propionyl group resists enzymatic degradation, making the compound suitable for in vivo studies.
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Cyclopropyl Ring Reactivity: Strain in the cyclopropane ring enables [2+1] cycloadditions with electrophiles, useful for further derivatization.
Stereochemical Integrity
The (S)-configuration remains stable under standard synthetic conditions but may racemize at high temperatures (>40°C) or extreme pH.
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